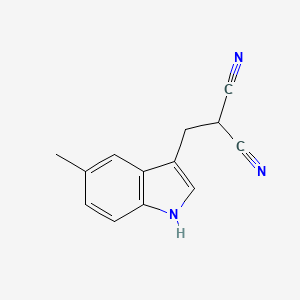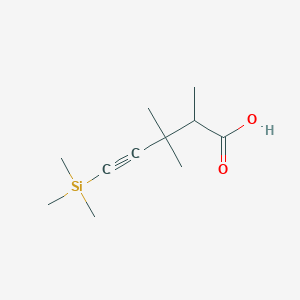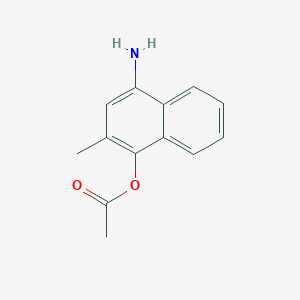
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate is a chemical compound with the molecular formula C5H9BF3KO2 and a molecular weight of 208.03 g/mol . It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate can be synthesized through the reaction of 2-(1,3-dioxolan-2-yl)ethylboronic acid with potassium trifluoroborate under suitable conditions. The reaction typically involves the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. This involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., THF, ethanol).
Major Products: The major products formed from these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism by which potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate exerts its effects involves the transmetalation process in Suzuki–Miyaura coupling reactions. The boron atom in the compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boron reagent and stabilize the reaction intermediates .
Comparaison Avec Des Composés Similaires
- Potassium (2-(benzyloxy)ethyl)trifluoroborate
- Potassium (2-(1,3-dioxolan-2-yl)ethyl)tetramethylborate
Comparison: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate is unique due to its stability and ease of handling compared to other boron-containing compounds. Its specific structure allows for efficient participation in Suzuki–Miyaura coupling reactions, making it a preferred choice for forming carbon-carbon bonds in organic synthesis .
Propriétés
Formule moléculaire |
C5H9BF3KO2 |
|---|---|
Poids moléculaire |
208.03 g/mol |
Nom IUPAC |
potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide |
InChI |
InChI=1S/C5H9BF3O2.K/c7-6(8,9)2-1-5-10-3-4-11-5;/h5H,1-4H2;/q-1;+1 |
Clé InChI |
HUPMIFQWTUXUPL-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC1OCCO1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)







![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)



